3'-Amino-2',3'-dideoxyinosine

CAS No.: 1222689-74-8

Cat. No.: VC11664047

Molecular Formula: C10H13N5O3

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1222689-74-8 |

|---|---|

| Molecular Formula | C10H13N5O3 |

| Molecular Weight | 251.24 g/mol |

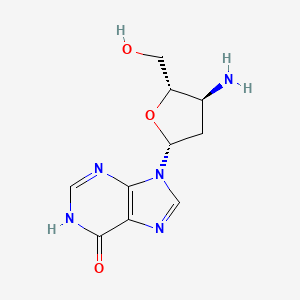

| IUPAC Name | 9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

| Standard InChI | InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1 |

| Standard InChI Key | CHWLAIBBKPETPZ-RRKCRQDMSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N |

| SMILES | C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N |

| Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N |

Introduction

Structural and Nomenclature Characteristics

3'-Amino-2',3'-dideoxyinosine belongs to the class of dideoxynucleosides, which lack hydroxyl groups at both the 2' and 3' positions of the sugar ring. The compound’s systematic IUPAC name is 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-6H-purin-6-one, reflecting its purine base (hypoxanthine) and modified furanose ring . The amino group at the 3' position introduces basicity and hydrogen-bonding potential, which may influence interactions with enzymes or nucleic acids.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.24 g/mol |

| Physical Form | Off-white to yellow powder |

| Water Solubility | 50 mg/mL (at 25°C) |

| CAS Registry Number | 2197044-57-6 |

Physicochemical and Stability Profiles

The compound’s off-white to yellow coloration suggests sensitivity to oxidation or light-induced degradation. Its solubility in aqueous environments (50 mg/mL) facilitates formulation for in vitro assays but may necessitate stabilization strategies for long-term storage. Key stability considerations include:

-

pH Sensitivity: Degradation via glycosidic bond cleavage under acidic conditions.

-

Thermal Stability: Recommendations for storage at -20°C to prevent decomposition.

-

Enzymatic Susceptibility: Potential deamination by cellular enzymes, altering bioactivity.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing stereocontrolled routes to improve yield and purity.

-

Mechanistic Studies: Elucidating interactions with viral polymerases and cellular kinases.

-

Therapeutic Efficacy: Preclinical evaluation in antiviral and anticancer models.

-

Stability Enhancement: Formulation strategies (e.g., prodrugs) to mitigate degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume